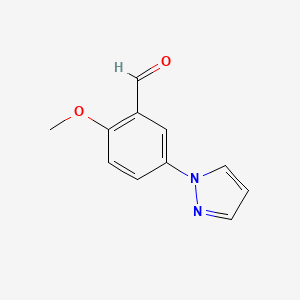
2-Methoxy-5-pyrazol-1-ylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-pyrazol-1-ylbenzaldehyde is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzaldehyde, featuring a methoxy group at the second position and a pyrazolyl group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-pyrazol-1-ylbenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Methoxy-5-pyrazol-1-ylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxy-5-pyrazol-1-ylbenzoic acid.
Reduction: 2-Methoxy-5-pyrazol-1-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-5-pyrazol-1-ylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
作用机制
The mechanism of action of 2-Methoxy-5-pyrazol-1-ylbenzaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The pyrazolyl group is known to enhance binding affinity and specificity towards various biological targets .
相似化合物的比较
- 5-Methoxy-2-pyrazol-1-ylbenzaldehyde
- 2-Methyl-4-pyrazol-1-ylbenzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Comparison: 2-Methoxy-5-pyrazol-1-ylbenzaldehyde is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs. The methoxy group enhances solubility and electron-donating properties, while the pyrazolyl group contributes to binding interactions with biological targets .
生物活性
2-Methoxy-5-pyrazol-1-ylbenzaldehyde is an organic compound with promising biological activities. Its structure, featuring a methoxy group and a pyrazolyl moiety, positions it as a significant candidate for various pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C11H10N2O2
- IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with pyrazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method yields high purity and good yields, making it suitable for further biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, modulating their activity. The presence of the pyrazolyl group enhances binding affinity and specificity towards various biological targets, which is crucial for its therapeutic potential.
Biological Activities
Research has demonstrated that compounds within the pyrazole class exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies indicate that compounds similar to this compound exhibit significant antimicrobial properties .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit inflammatory pathways and have been compared favorably with established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells .
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. Below are key findings from recent research:
属性
IUPAC Name |
2-methoxy-5-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-3-10(7-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUBNLLLLQXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














